3-Chlorophenyl trifluoromethanesulfonate

Overview

Description

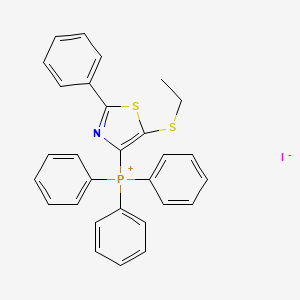

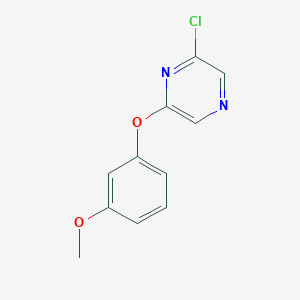

3-Chlorophenyl trifluoromethanesulfonate is a chemical compound used extensively in scientific research. It has a molecular formula of C7H4ClF3O3S . The compound is also known by other names such as m-ClC6H4-OTf, m-chlorophenyl triflate, 3-chloro-1-trifluoromethanesulfonyloxybenzene, and Methanesulfonic acid, trifluoro-, 3-chlorophenyl ester .

Synthesis Analysis

The synthesis of 4-Chlorophenyl trifluoromethanesulfonate, a compound similar to 3-Chlorophenyl trifluoromethanesulfonate, involves the use of 4-chlorophenol, methylene chloride, and pyridine at room temperature . Triflic anhydride is added dropwise to the reaction mixture, which is then stirred for 1 hour at -10°C, and allowed to warm to room temperature .Molecular Structure Analysis

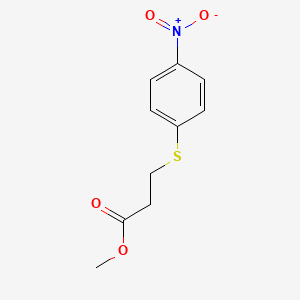

The molecular structure of 3-Chlorophenyl trifluoromethanesulfonate consists of 7 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 260.618 Da, and the monoisotopic mass is 259.952179 Da .Chemical Reactions Analysis

In the field of organic synthesis, 3-Chlorophenyl trifluoromethanesulfonate can be used to synthesize 2-trifluoromethylindoles from indoles . This process selectively introduces trifluoromethyl to indoles on the C2 position .Scientific Research Applications

Organic Synthesis and Reactions :

- Trifluoromethanesulfonic acid (triflic acid) is used in electrophilic aromatic substitution reactions and in forming carbon-carbon and carbon-heteroatom bonds. Its ability to generate cationic species from organic molecules and promote efficient reactions makes it a valuable reagent in organic synthesis, including the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Catalysis and Bond Activation :

- Triflic acid has been found effective in activating the benzylic sp3 C–F bond, enabling reactions like the arylation of trifluoromethylated arenes with benzene. This demonstrates its role in Bronsted acid-mediated C–F bond activation chemistry (Wang & Hu, 2009).

Catalysis in Aminolysis of Epoxides :

- Lanthanide(III) trifluoromethanesulfonates, such as Yb(OTf)3, Nd(OTf)3, and Gd(OTf)3, are highly efficient catalysts for the aminolysis of 1,2-epoxides, leading to the formation of β-amino alcohols. They show complete anti stereoselectivity and high regioselectivity in these reactions (Chini et al., 1994).

Lewis Acid Catalysis in Organic Reactions :

- Scandium trifluoromethanesulfonate is a highly active Lewis acid catalyst, useful in acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids. Its remarkable catalytic activity is beneficial for reactions involving primary, secondary, or tertiary alcohols (Ishihara et al., 1996).

Catalysis in Silylation Reactions :

- Solid trichlorotitanium(IV) trifluoromethanesulfonate [TiCl3(OTf)] is employed as a catalyst for efficient silylation of various compounds. This Ti(IV) based compound aids in the selective masking of hydroxyl functional groups in different compounds (Firouzabadi et al., 2009).

Diels-Alder Reaction Catalysis :

- Scandium trifluoromethanesulfonate is effective in catalyzing Diels-Alder reactions. Its availability in both aqueous and organic media, and the ability to be reused, make it an environmentally friendly catalyst (Kobayashi et al., 1993).

Molecular Structure Investigations :

- The molecular structure of methyl trifluoromethanesulfonate, a derivative, was investigated through gas electron diffraction and quantum chemical calculations, providing insights into its molecular conformation and bonding properties (Trautner et al., 1999).

Electrolyte in Fuel Cells :

- Trifluoromethanesulfonic acid has been explored as an electrolyte in advanced fuel cell systems due to its impact on the oxygen reduction rate, offering insights into double-layer electrochemistry and electrode interaction dynamics (Gonzalez & Srinivasan, 1982).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for 3-Chlorophenyl trifluoromethanesulfonate is not available, similar compounds are known to cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling such compounds .

properties

IUPAC Name |

(3-chlorophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O3S/c8-5-2-1-3-6(4-5)14-15(12,13)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAREQSQJCPQGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20522794 | |

| Record name | 3-Chlorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorophenyl trifluoromethanesulfonate | |

CAS RN |

86364-03-6 | |

| Record name | 3-Chlorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3031841.png)

![2-{1,2,2,2-Tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]ethyl}-1H-benzimidazole](/img/structure/B3031843.png)